Graveolide
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Overview
Description
Graveolide is a sesquiterpene lactone that is characterized by its decahydroazuleno[6,5-b]furan-2,5-dione structure, substituted by methyl groups at positions 4a and 8, and a methylidene group at position 3 . This compound has been isolated from the aerial parts of the plant Inula hupehensis . It is known for its biological activities, particularly its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Graveolide can be synthesized through various organic synthesis routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as Inula hupehensis, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then isolated through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Graveolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Graveolide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of sesquiterpene lactones and their reactivity.
Biology: Its anti-inflammatory properties make it a subject of interest in biological studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the formulation of various products, including pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of graveolide involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. The exact molecular targets include cyclooxygenase and lipoxygenase pathways, which are crucial in the inflammatory response .
Comparison with Similar Compounds
Graveolide is unique among sesquiterpene lactones due to its specific structural features and biological activities. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with anti-inflammatory properties.
Costunolide: Known for its anticancer activities.
Artemisinin: A well-known antimalarial compound.
Each of these compounds has distinct structural features and biological activities, making this compound unique in its specific applications and effects.
Properties
IUPAC Name |
(3aS,5R,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKYPAZZUYXYTC-SCGWIAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CCC3=O)C)C(=C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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